BenchChemオンラインストアへようこそ!

3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one

Kinase inhibitor design Structure‑activity relationship (SAR) Scaffold‑hopping

This indolin-2-one Schiff-base features a distinctive N-1-(4-methylphenyl)carbonyl (p-toluoyl) group absent in common des-acyl or N-benzyl analogs. This N-acylation eliminates all hydrogen-bond donors, elevates logP to ~4.0, and mimics the N-benzoyl pattern shown to drive selective SRC-kinase inhibition (Erdem-Kuruca et al., 2025). Ideal for matched-pair permeability assays and diversity-oriented kinase screening libraries.

Molecular Formula C23H18N2O3
Molecular Weight 370.408
CAS No. 1024720-13-5
Cat. No. B2718704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one
CAS1024720-13-5
Molecular FormulaC23H18N2O3
Molecular Weight370.408
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC)C2=O
InChIInChI=1S/C23H18N2O3/c1-15-7-9-16(10-8-15)22(26)25-20-6-4-3-5-19(20)21(23(25)27)24-17-11-13-18(28-2)14-12-17/h3-14H,1-2H3
InChIKeyVKVBYFRRFYXLHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3‑((4‑Methoxyphenyl)imino)‑1‑((4‑methylphenyl)carbonyl)indolin‑2‑one – Key Physical‑Chemical Identifiers for Procurement [REFS‑1]


3‑((4‑Methoxyphenyl)imino)‑1‑((4‑methylphenyl)carbonyl)indolin‑2‑one (CAS 1024720‑13‑5, MFCD00170006) is a fully synthetic indolin‑2‑one (oxindole) Schiff‑base derivative bearing a 4‑methoxyphenyl‑imino group at position 3 and a 4‑methylphenyl‑carbonyl (p‑toluoyl) substituent at N‑1 [REFS‑1]. The compound has the molecular formula C₂₃H₁₈N₂O₃ and a molecular weight of 370.4 g·mol⁻¹. Key structural descriptors that distinguish it from simpler indolin‑2‑ones are the simultaneous presence of a rigid imine C = N linker, a terminal electron‑donating methoxy group, and a sterically demanding N‑acyl substituent. This unique substitution pattern is hypothesized to influence protein‑kinase ATP‑binding‑site occupancy and cellular permeability, making the compound a candidate for medicinal‑chemistry kinase‑inhibitor profiling programs. However, at the time of this analysis no primary peer‑reviewed bioactivity data that satisfy the required evidence rules are available for this specific compound [REFS‑1].

Why Generic Substitution of Indolin‑2‑one Analogues for 3‑((4‑Methoxyphenyl)imino)‑1‑((4‑methylphenyl)carbonyl)indolin‑2‑one Is Not Evidence‑Supported [REFS‑1] [REFS‑2] [REFS‑3]


Indolin‑2‑one derivatives are not functionally interchangeable. The presence and nature of the N‑1 substituent dramatically alters kinase‑inhibitor selectivity and cellular potency. The target compound carries an N‑1‑(4‑methylphenyl)carbonyl group that is absent in the commonly available des‑acyl analog 3‑((4‑methoxyphenyl)imino)indolin‑2‑one (CAS 1369382‑35‑3) and differs from the N‑1‑benzyl or N‑1‑phenyl variants that dominate screening collections [REFS‑1]. Recent work on 1‑benzoyl‑2‑indolinone hybrids (Erdem‑Kuruca et al., *Bioorg. Chem.* 2025) demonstrates that N‑1‑benzoylation is a key determinant of selective SRC‑kinase inhibition and dramatic cytotoxicity gains (ΔIC₅₀ > 10‑fold between N‑H and N‑benzoyl analogs) [REFS‑2]. Physicochemical shifts imparted by the N‑1‑acyl group—higher log P, altered topological polar surface area (tPSA), and removal of a hydrogen‑bond donor—are predicted to affect passive permeability, plasma protein binding, and off‑target promiscuity [REFS‑3]. Without matched‑pair comparative data for the specific N‑1‑(4‑methylphenyl)carbonyl analog, direct substitution with N‑H, N‑benzyl, or N‑phenyl indolin‑2‑ones cannot be justified on scientific grounds and may lead to inactive or misleading screening outcomes.

Quantitative Evidence Guide for 3‑((4‑Methoxyphenyl)imino)‑1‑((4‑methylphenyl)carbonyl)indolin‑2‑one [REFS‑1] [REFS‑2] [REFS‑3]


Structural Differentiation – N‑1‑(4‑Methylphenyl)carbonyl vs. N‑H Indolin‑2‑one Scaffold [REFS‑1] [REFS‑2]

The target compound possesses an N‑1‑(4‑methylphenyl)carbonyl group that is structurally absent in the most closely related commercially available analog, 3‑((4‑methoxyphenyl)imino)indolin‑2‑one (CAS 1369382‑35‑3, CHEMBL378695). In the recently published benzoyl‑indolin‑one hybrid series, N‑benzoylation converted a weakly active N‑H precursor into a low‑nanomolar SRC kinase inhibitor (SI > 625) [REFS‑1]. While direct data for the target compound are unavailable, the N‑1‑(4‑methylphenyl)carbonyl group is expected to recapitulate key pharmacophoric features of the active N‑benzoyl analogs, including enhanced hydrophobic packing and elimination of the lactam N‑H hydrogen‑bond donor [REFS‑2].

Kinase inhibitor design Structure‑activity relationship (SAR) Scaffold‑hopping

Physicochemical Differentiation – log P and H‑Bond Donor Count Relative to Des‑Acyl Analog [REFS‑1]

In silico calculations predict that the N‑1‑(4‑methylphenyl)carbonyl substituent significantly alters key drug‑like properties compared to the des‑acyl analog 3‑((4‑methoxyphenyl)imino)indolin‑2‑one. The target compound has a higher computed log P (∼4.0 vs. ∼2.9), a larger topological polar surface area (∼59 Ų vs. ∼50 Ų), and zero hydrogen‑bond donors compared to one HBD in the N‑H analog [REFS‑1]. These changes place the target compound in a more favorable property space for passive membrane permeability and blood‑brain‑barrier penetration, consistent with the property shifts observed for N‑benzoylated indolin‑2‑ones in the 2025 Bioorganic Chemistry study [REFS‑1].

Drug‑likeness Lipophilicity Permeability

BindingDB Affinity Baseline for Des‑Acyl Analog 3‑((4‑Methoxyphenyl)imino)indolin‑2‑one [REFS‑1]

The des‑acyl analog 3‑((4‑methoxyphenyl)imino)indolin‑2‑one (CHEMBL378695) has a reported IC₅₀ of 8.1 µM for inhibition of transthyretin (TTR)‑mediated fibrillogenesis in a turbidimetric assay [REFS‑1]. This provides a quantitative benchmark for evaluating the effect of N‑1‑acylation on TTR activity. The target compound, with its bulkier and more lipophilic N‑1‑(4‑methylphenyl)carbonyl group, is expected to exhibit altered TTR binding kinetics and potentially improved stabilization potency, though experimental validation is required.

Transthyretin (TTR) stabilization Binding affinity Amyloidosis

Class‑Level Kinase Inhibition – Indolin‑2‑one Scaffold Validated by FDA‑Approved Drugs [REFS‑1]

The indolin‑2‑one scaffold is the core pharmacophore of multiple FDA‑approved kinase inhibitors (e.g., sunitinib, SU5416). A 2022 ACS Omega study demonstrated that molecular hybrids of indolin‑2‑one with 1,3,4‑thiadiazole (compound IVc, IC₅₀ = 1.47 µM on breast cancer panels) and aziridine (compound VIc, IC₅₀ = 1.40 µM on colon cancer panels) exhibit broad‑spectrum anticancer activity through c‑KIT kinase inhibition [REFS‑1]. The target compound shares the indolin‑2‑one pharmacophore and has been reported (by vendor aggregators) to inhibit c‑KIT; however, the numeric IC₅₀ cited (1.47 µM) actually belongs to compound IVc in the Chaudhari et al. study and has been misattributed in secondary sources [REFS‑1]. No independent, peer‑reviewed kinase inhibition data exist for the target compound itself.

Tyrosine kinase inhibitor c‑KIT VEGFR Drug design

Best‑Fit Research Scenarios for 3‑((4‑Methoxyphenyl)imino)‑1‑((4‑methylphenyl)carbonyl)indolin‑2‑one (CAS 1024720‑13‑5) [REFS‑1] [REFS‑2]


SAR Probe for N‑1‑Acyl‑Indolin‑2‑one Kinase Inhibitor Optimization [REFS‑1]

Use as a chemical probe to explore how N‑1‑(4‑methylphenyl)carbonyl substitution modulates potency and selectivity against kinase panels (e.g., SRC, c‑KIT, VEGFR), building on the finding that N‑benzoylation drives selective SRC inhibition in 2‑indolinone‑indole hybrids (IC₅₀ ≤ 0.16 µM against HCT‑116) [REFS‑1].

Physicochemical Comparator for Permeability and Solubility Profiling [REFS‑2]

Because the target compound has zero hydrogen‑bond donors and elevated log P (∼4.0), it is a valuable tool for PAMPA or Caco‑2 permeability assays, allowing direct head‑to‑head comparison with N‑H indolin‑2‑one analogs (HBD = 1, log P ∼ 2.9) [REFS‑2].

Fragment‑Based or Scaffold‑Hopping Library Design [REFS‑1]

Incorporate into diversity‑oriented screening libraries targeting kinases known to accommodate N‑acylated oxindole scaffolds; the N‑1‑(4‑methylphenyl)carbonyl group provides a distinct vector for fragment growing that is not covered by N‑benzyl or N‑phenyl indolin‑2‑one collections [REFS‑1].

Quote Request

Request a Quote for 3-((4-Methoxyphenyl)imino)-1-((4-methylphenyl)carbonyl)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.